molecular formula C15H19Cl2NO5 B2637012 2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide CAS No. 2309574-12-5

2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide

Cat. No.: B2637012
CAS No.: 2309574-12-5
M. Wt: 364.22
InChI Key: PILWCPZDMOMARH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, a key regulatory node in the arachidonic acid cascade. By inhibiting sEH, this compound prevents the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs), thereby elevating and prolonging the beneficial effects of the natural EET signaling molecules. This mechanism positions it as a valuable pharmacological tool for investigating the role of the EET/sEH pathway in a wide range of physiological and pathophysiological processes. Research applications primarily focus on exploring its effects in models of hypertension and cardiovascular diseases , neuroinflammatory and chronic pain conditions , and renal function and fibrosis . Its research value lies in its utility for dissecting the complex biology of the cytochrome P450 epoxygenase pathway and for validating sEH as a therapeutic target for a multitude of inflammatory and age-related diseases.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO5/c16-11-1-2-13(12(17)7-11)22-8-14(20)18-9-15(23-6-4-19)3-5-21-10-15/h1-2,7,19H,3-6,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILWCPZDMOMARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenoxyacetic acid with an appropriate alcohol, followed by amidation with an amine derivative. The reaction conditions often require the use of catalysts such as triethylamine or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has numerous scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

    Industry: Employed in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties[][6].

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituent(s) Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound [3-(2-Hydroxyethoxy)oxolan-3-yl]methyl Not explicitly reported Presumed synthetic auxin agonist -
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) 4-Methylpyridin-2-yl ~328.18* Synthetic auxin agonist
2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)acetamide (DICA) 2-Mercaptoethyl ~294.16* Apoptosis modulation (caspase studies)
Alachlor Methoxymethyl + 2,6-diethylphenyl 269.76 Herbicide (pre-emergent)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl 287.16 Antibacterial/coordination ligand
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 3-Trifluoromethylphenyl 343.73 Herbicidal activity (presumed)

*Calculated based on molecular formulas.

Key Structural and Functional Insights

Aryl Group Influence: The 2,4-dichlorophenoxy group is a hallmark of auxin-like activity, shared with 2,4-D and compound 533 . Chlorine atoms enhance electron-withdrawing effects, stabilizing the phenoxy group and improving receptor binding.

N-Substituent Diversity: Hydrophilic vs. Lipophilic Groups: The target compound’s hydroxyethoxy-oxolan substituent likely improves aqueous solubility compared to lipophilic groups like 4-methylpyridin-2-yl (compound 533) or trifluoromethylphenyl (). This could enhance systemic mobility in plants. Thiol vs.

Biological Activity: Herbicidal vs. Apoptotic Functions: While alachlor and compound 533 are explicitly herbicidal , DICA is implicated in apoptosis pathways, illustrating how minor substituent changes pivot activity toward entirely different biological targets . Antibacterial Potential: The thiazol-2-yl group in ’s compound enables hydrogen bonding (N–H⋯N motifs) and metal coordination, traits exploited in antibacterial agents .

Synthetic Considerations :

  • The target compound’s oxolan ring may require multi-step synthesis akin to morpholin-3-yl derivatives (), where ring-forming reactions (e.g., cyclization of diols) are critical .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyethoxy group likely increases polarity, reducing logP compared to alachlor (logP ~3.0) or trifluoromethylphenyl analogs.
  • Metabolic Stability : Ether linkages (vs. ester or amide bonds in other compounds) may confer resistance to hydrolysis, extending half-life in biological systems.

Biological Activity

2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its structure includes a dichlorophenoxy group and a hydroxyethoxy oxolane moiety, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C15H19Cl2NO5
  • Molar Mass : 364.2 g/mol
  • CAS Number : 2309574-12-5

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may exhibit activity against certain types of cancer cells and bacterial infections.

Key Mechanisms:

  • Receptor Binding : The compound may bind to sigma receptors, similar to other compounds in its class, influencing pain perception and neuroprotection.
  • Enzyme Inhibition : Potential inhibition of pathways involved in inflammation and tumor growth has been hypothesized but requires further investigation.

Biological Activity Data

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesInhibits growth of Gram-negative bacteria
Analgesic EffectsModulates pain pathways via sigma receptor binding

Case Studies

  • Anticancer Activity :
    A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Testing :
    In vitro assays demonstrated that the compound exhibited notable antibacterial effects against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL.
  • Pain Modulation :
    Research on animal models suggested that the compound could reduce nociceptive responses when administered intrathecally, indicating its potential as a therapeutic agent for pain management.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its multifaceted roles:

  • Binding Affinity Studies : Molecular docking studies suggest that the compound has a favorable binding profile for sigma receptors, which are implicated in various neurological processes.
  • Toxicity Assessments : Toxicological evaluations indicate that at therapeutic doses, the compound exhibits a low toxicity profile, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of 2,4-dichlorophenoxyacetic acid to a functionalized oxolane intermediate. Critical steps include:

  • Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI under anhydrous conditions .
  • Amide bond formation : Reaction with 3-(2-hydroxyethoxy)oxolan-3-ylmethylamine, requiring precise pH control (e.g., using triethylamine as a base) to avoid hydrolysis .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of CH₂Cl₂/MeOH) and recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity .
    • Challenges : Competing side reactions (e.g., over-acylation) and sensitivity of the oxolane ring to acidic conditions necessitate strict temperature control (0–5°C during critical steps) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 4.2–4.5 ppm for oxolane methylene protons; δ 165–170 ppm for amide carbonyl) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~443.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect trace byproducts .

Q. What preliminary assays are recommended to screen for biological activity?

  • In vitro testing :

  • Enzyme inhibition : Dose-dependent assays against kinases or hydrolases (e.g., IC₅₀ determination using fluorescence-based substrates) .
  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HeLa) to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies in ¹H NMR splitting patterns may arise from conformational flexibility of the oxolane ring. Solutions include:

  • Variable-temperature NMR : To observe dynamic effects (e.g., coalescence of split peaks at elevated temperatures) .
  • DFT calculations : Compare experimental chemical shifts with computational models (e.g., using Gaussian09 with B3LYP/6-31G*) .
    • Validation : Cross-reference with X-ray crystallography data if single crystals are obtainable (e.g., via slow evaporation from DMSO/water) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Process optimization :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to enhance regioselectivity .
  • Flow chemistry : Continuous flow reactors to improve heat/mass transfer and reduce side-product formation .
    • Byproduct mitigation : Use of scavenger resins (e.g., QuadraPure™) to remove unreacted amines or acids .

Q. How can in silico modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Computational approaches :

  • ADMET prediction : Tools like SwissADME to evaluate logP (target <3), solubility, and CYP450 interactions .
  • Molecular docking : AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR kinases) and prioritize substituents for synthesis .
    • Validation : Parallel synthesis of top-ranked derivatives followed by in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What experimental designs address contradictory bioactivity results across cell lines?

  • Hypothesis : Cell-specific metabolic differences (e.g., expression of efflux pumps like P-gp). Approaches include:

  • Pharmacokinetic profiling : LC-MS/MS to measure intracellular concentrations and correlate with activity .
  • Gene knockdown : siRNA targeting ABC transporters to assess impact on efficacy .
    • Controls : Isobologram analysis to rule out off-target effects in combinatorial studies .

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